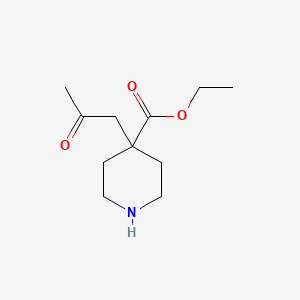![molecular formula C17H16ClN3O4 B2890993 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide CAS No. 2034348-48-4](/img/structure/B2890993.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación
Anticonvulsant Agent
Compounds related to the chemical structure of the one you’ve mentioned have been studied for their anticonvulsant properties. These compounds have shown promise in the Maximal Electroshock (MES) test, which is a standard procedure to evaluate anticonvulsant activities in mice . The related compounds have demonstrated effectiveness in preventing seizures, which suggests that your compound could be explored for potential use in treating epilepsy or other seizure-related disorders.
Hypnotic Effects
In addition to anticonvulsant properties, some derivatives have been found to possess hypnotic effects . This means they could potentially be used to induce sleep or sedation. For instance, certain doses of these compounds significantly increased the duration of pentobarbital-induced sleep in test subjects . This application could be relevant in the development of new sedative drugs.
PARP1 Inhibition for Cancer Therapy
The compound’s structural analogs have been identified as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) , a key enzyme involved in DNA repair processes . PARP1 inhibitors are a class of pharmacological inhibitors that have a range of applications in cancer therapy, particularly in treating cancers with defective DNA repair mechanisms.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-12-3-4-14-11(8-12)9-21(15(22)10-25-14)7-6-20-17(24)13-2-1-5-19-16(13)23/h1-5,8H,6-7,9-10H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCBZJTGKUOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2890912.png)


![6-phenyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890916.png)
![N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2890917.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2890919.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide](/img/structure/B2890921.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxybenzamide](/img/structure/B2890923.png)
![6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2890924.png)

![[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2890928.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2890931.png)